REACTION_CXSMILES
|
[C:1]([C:4]1[CH:36]=[CH:35][C:7]([O:8][CH2:9][CH:10]([OH:34])[CH2:11][O:12][C:13]2[CH:30]=[CH:29][C:16]3[C:17](=[O:28])[CH:18]=[C:19]([CH2:21][CH2:22][C:23]([O:25]CC)=[O:24])[O:20][C:15]=3[C:14]=2[CH2:31][CH2:32][CH3:33])=[C:6]([CH2:37][CH2:38][CH3:39])[C:5]=1[OH:40])(=[O:3])[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].CCOCC>C(O)C>[C:1]([C:4]1[CH:36]=[CH:35][C:7]([O:8][CH2:9][CH:10]([OH:34])[CH2:11][O:12][C:13]2[CH:30]=[CH:29][C:16]3[C:17](=[O:28])[CH:18]=[C:19]([CH2:21][CH2:22][C:23]([OH:25])=[O:24])[O:20][C:15]=3[C:14]=2[CH2:31][CH2:32][CH3:33])=[C:6]([CH2:37][CH2:38][CH3:39])[C:5]=1[OH:40])(=[O:3])[CH3:2] |f:1.2.3|
|
Name
|
ethyl 3-[7-[3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)-2-hydroxypropyloxy]-4-oxo-8-n-propyl-4H-1-benzopyran-2-yl]propionate
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCC(COC2=C(C3=C(C(C=C(O3)CCC(=O)OCC)=O)C=C2)CCC)O)C=C1)CCC)O
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
the residual aqueous solution cooled
|
Type
|
CUSTOM
|
Details
|
Acidification afforded a gum which
|
Type
|
CUSTOM
|
Details
|
Crystallisation from acetone-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCC(COC2=C(C3=C(C(C=C(O3)CCC(=O)O)=O)C=C2)CCC)O)C=C1)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |